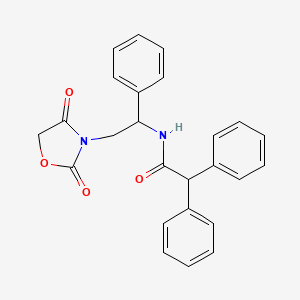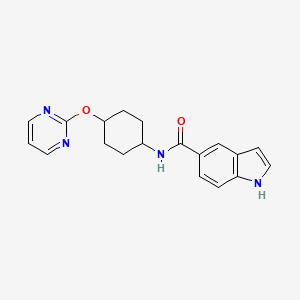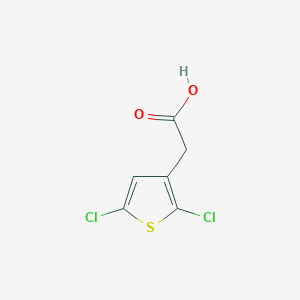
2,5-Dichlorothienylacetic acid
カタログ番号 B2721363
CAS番号:
34967-61-8
分子量: 211.06
InChIキー: JMZXUBICVRRNPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorothienylacetic acid consists of a six-membered thienyl ring (a sulfur-containing aromatic ring) with two chlorine atoms and an acetic acid group attached . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用
Scientometric Review of 2,4-D Herbicide Toxicity
- Global Trends in Research: Studies have advanced rapidly in understanding the toxicology and mutagenicity of 2,4-D herbicides. The USA, Canada, and China are leading contributors in this field. The focus areas include occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Phytoremediation Enhancement
- Bacterial Endophyte-Enhanced Phytoremediation: Genetically tagged bacterial endophytes, which can degrade 2,4-D, have been shown to increase the ability of plants like peas to remove this herbicide from soil and prevent its accumulation in plant tissues. This represents a significant advance in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).
Removal from Polluted Water Sources
- Strategies for Removing 2,4-D from Water: Various methods have been explored to remove 2,4-D from contaminated water sources. The study calls for more efficient methods to achieve complete removal of 2,4-D, highlighting the ongoing challenges in dealing with water contamination by this herbicide (EvyAliceAbigail et al., 2017).
Molecular Action Mode of 2,4-D
- Understanding the Molecular Mechanism: The molecular action mode of 2,4-D includes mimicking natural auxin at the molecular level, leading to abnormal growth and death in dicots. This insight is pivotal in understanding how 2,4-D functions as a herbicide at a molecular level (Song, 2014).
Metabolic Pathways
- Metabolic Pathways in Plants: Research has explored the primary metabolic pathways for 2,4-D in plants like wheat and potato, which include ester hydrolysis followed by the formation of conjugates. Understanding these pathways helps in assessing the environmental impact of 2,4-D usage (Hamburg et al., 2001).
Anaerobic Biodegradation
- Anaerobic Degradation in Aquifers: The study on the anaerobic biodegradation of similar compounds (like 2,4,5-T) in methanogenic aquifers shows the potential for environmental degradation of 2,4-D in specific conditions. This research contributes to understanding the environmental fate of chlorophenoxyacetic acids (Gibson & Suflita, 1990).
Photocatalytic Degradation
- Photocatalytic Degradation of 2,4-D: A novel photocatalyst has been reported for the adsorption and degradation of 2,4-D using visible light, demonstrating an innovative approach to removing 2,4-D from the environment (Anirudhan & Anju, 2019).
Genotoxic Effects
- Exploration of Genotoxicity: Various studies have investigated the genotoxic effects of 2,4-D, offering insights into its potential risks to living organisms and environmental safety (Venkov et al., 2000; Aksakal et al., 2013).
将来の方向性
特性
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXUBICVRRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-Benzyl-3-azabicyclo[0.2.3]heptane
77859-19-9
2-(2,6-Dimethylmorpholin-4-yl)cyclobutan-1-ol
1862399-71-0

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)
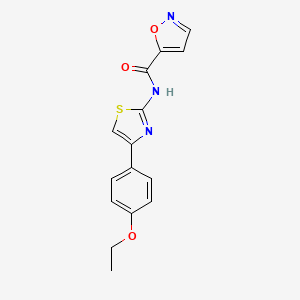
![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)



![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)

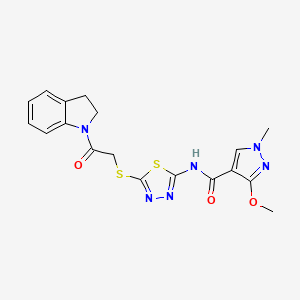

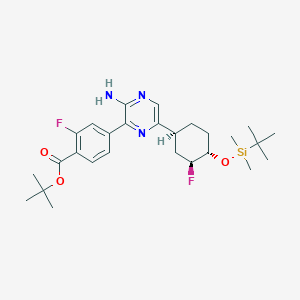
![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
